2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide
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Overview
Description
2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide is a complex organic compound that features a morpholine ring, a sulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the cyclization of amino alcohols with α-haloacid chlorides under basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the morpholine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Coupling with Benzamide: The final step involves coupling the sulfonamide intermediate with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides
Uniqueness
2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the sulfonamide group makes it particularly interesting for medicinal chemistry applications, as these moieties are often associated with biological activity .
Properties
Molecular Formula |
C23H29N3O7S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonylamino]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C23H29N3O7S/c1-31-13-5-10-24-22(27)18-6-3-4-7-20(18)25-34(29,30)17-8-9-21(32-2)19(16-17)23(28)26-11-14-33-15-12-26/h3-4,6-9,16,25H,5,10-15H2,1-2H3,(H,24,27) |
InChI Key |
XSYLVXUOGJKGQZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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